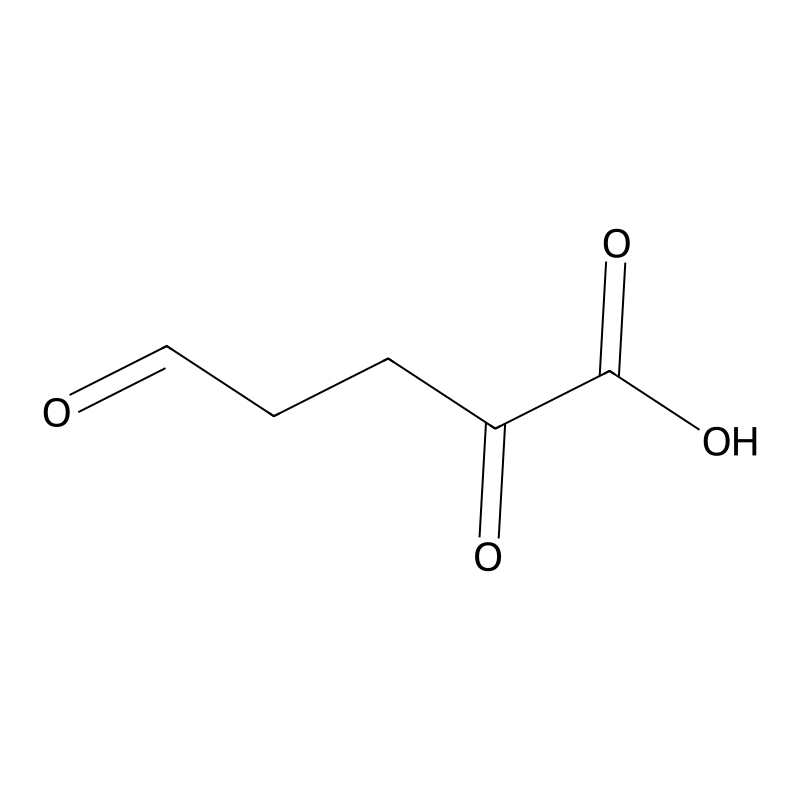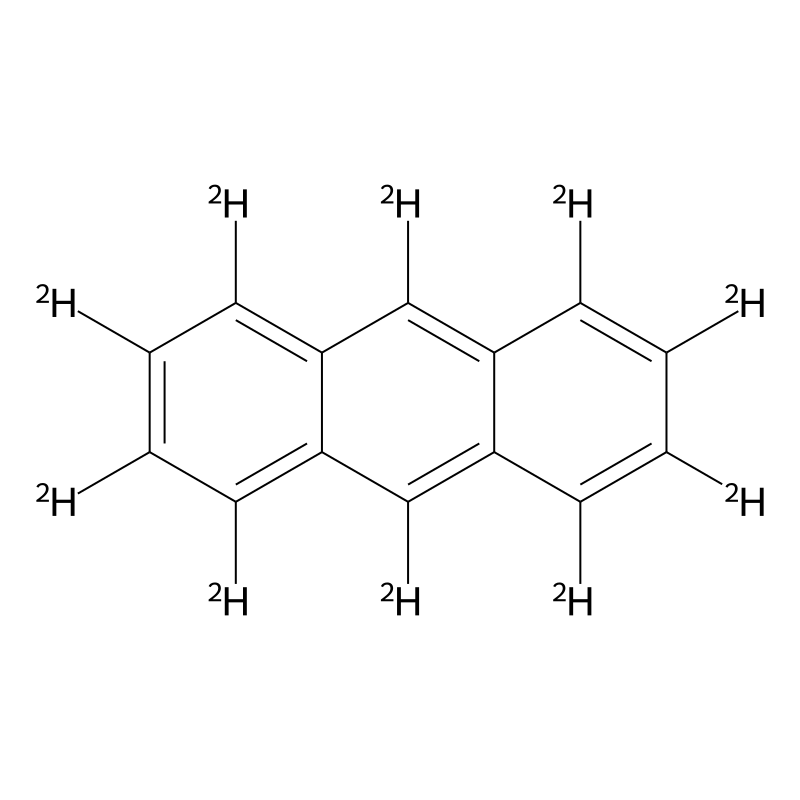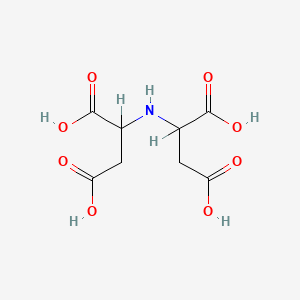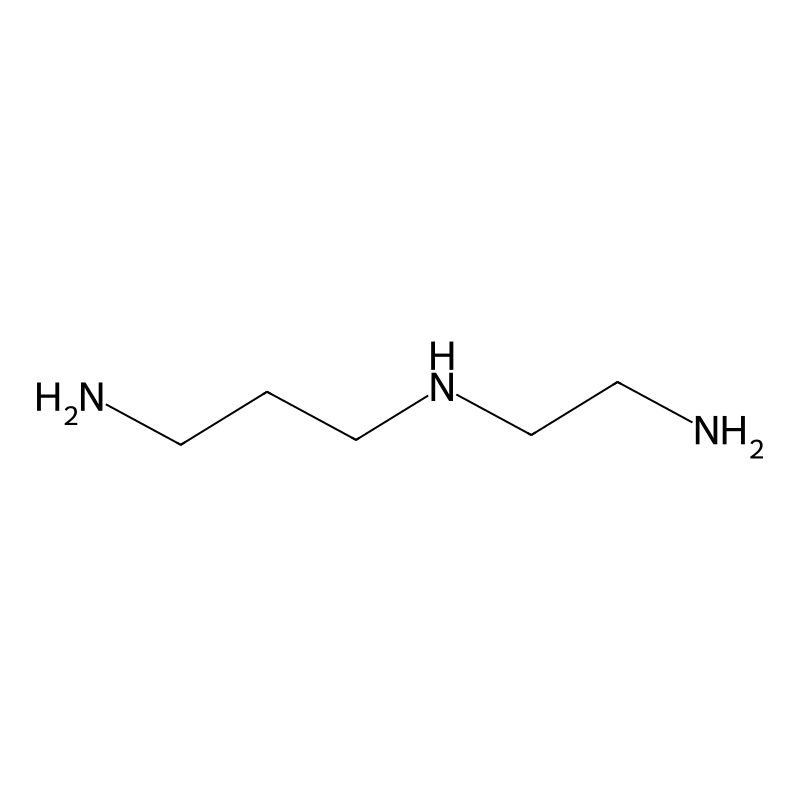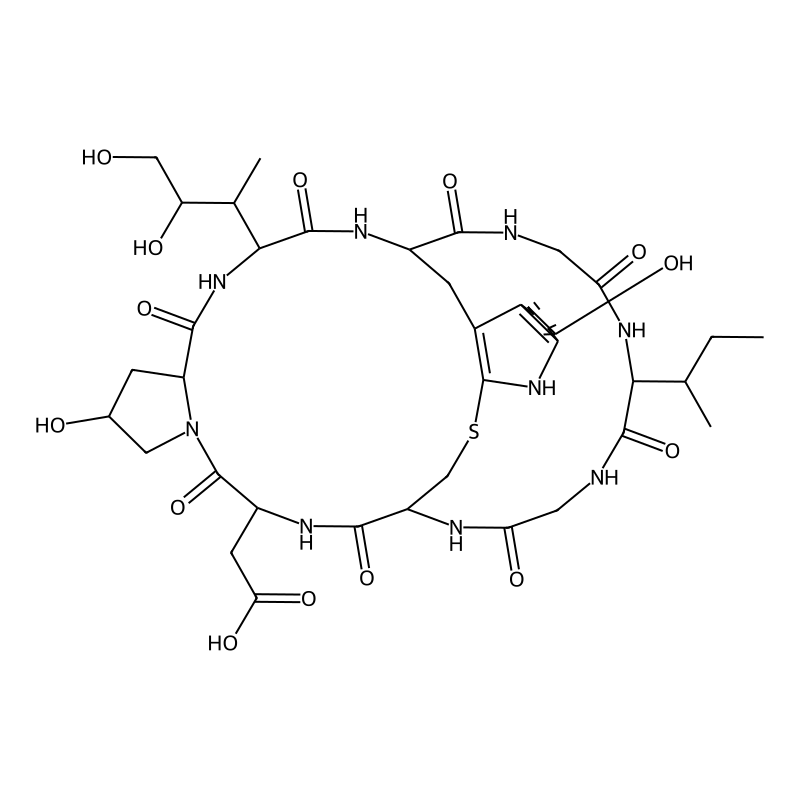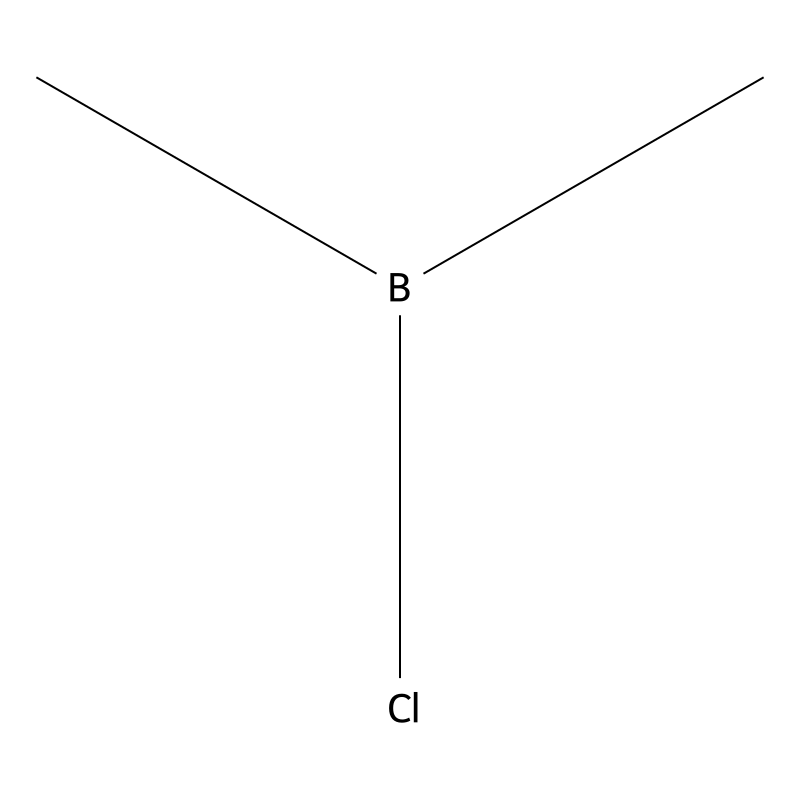(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF
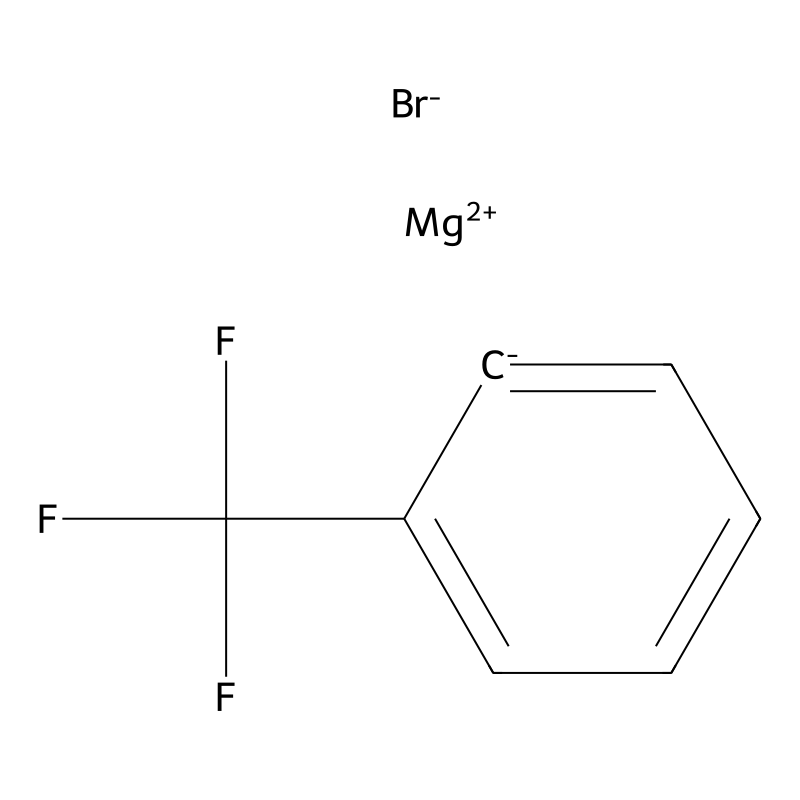
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
C-C Bond Formation
One of the primary applications of ArMgBr is the formation of carbon-carbon bonds. Due to the presence of the reactive magnesium atom, ArMgBr can act as a nucleophile and attack various electrophilic carbonyl compounds (such as aldehydes, ketones, esters, and amides). This reaction leads to the formation of new carbon-carbon bonds and the incorporation of the 2-(trifluoromethyl)phenyl group into the molecule.
For instance, ArMgBr can react with formaldehyde (HCHO) to yield a primary alcohol with a trifluoromethyl-substituted phenyl ring []. Similarly, its reaction with ketones or esters can generate secondary or tertiary alcohols, respectively [].
Grignard reactions with ArMgBr are often employed in the synthesis of complex organic molecules, pharmaceuticals, and natural products [, ].
Kumada-Corriu Coupling Reaction
ArMgBr can participate in the Kumada-Corriu coupling reaction, a powerful tool for creating biaryl (two-phenyl ring) linkages. This reaction involves the coupling of ArMgBr with aryl halides (compounds containing a halogen atom bonded to an aromatic ring) in the presence of a nickel or palladium catalyst [].
(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is a Grignard reagent that plays a crucial role in organic synthesis. With the molecular formula CHBrFMg, this compound is characterized by its trifluoromethyl group, which enhances its reactivity and selectivity in various
Types of Reactions
(2-(Trifluoromethyl)phenyl)magnesium bromide participates in several key types of reactions:
- Nucleophilic Addition: This reagent reacts with carbonyl compounds (such as aldehydes and ketones) to produce alcohols through nucleophilic addition.
- Nucleophilic Substitution: It can react with alkyl halides to form new carbon-carbon bonds.
- Coupling Reactions: The compound is involved in cross-coupling reactions, including the Kumada coupling, which is essential for constructing complex organic frameworks.
Common Reagents and Conditions- Carbonyl Compounds: Aldehydes and ketones are typical reactants for nucleophilic addition.
- Alkyl Halides: These are used in nucleophilic substitution reactions.
- Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
The synthesis of (2-(Trifluoromethyl)phenyl)magnesium bromide typically involves:
- Starting Materials: The reaction begins with 2-bromobenzotrifluoride and magnesium metal.
- Solvent: Anhydrous tetrahydrofuran is used as the solvent to facilitate the reaction.
- Inert Atmosphere: The reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent moisture interference.
The general reaction can be represented as follows:
In industrial settings, this process is scaled up using large reactors with controlled conditions to optimize yield and purity.
(2-(Trifluoromethyl)phenyl)magnesium bromide is utilized in various applications, including:
- Organic Synthesis: It is a vital reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
- Pharmaceutical Development: The compound can be used to synthesize intermediates for drug development.
- Material Science: It plays a role in synthesizing materials with specific electronic properties due to the presence of the trifluoromethyl group .
Interaction studies involving (2-(Trifluoromethyl)phenyl)magnesium bromide primarily focus on its reactivity with various electrophiles. The nucleophilic nature of the carbon-magnesium bond allows it to effectively attack electrophilic centers, leading to the formation of new chemical entities. These interactions are crucial for understanding how this compound can be employed in synthetic pathways .
Similar Compounds- (4-Trifluoromethylphenyl)magnesium bromide
- Reactivity: Similar nucleophilic behavior but differs in positional isomerism.
- (2-(Trifluoromethoxy)phenyl)magnesium bromide
- Structure: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
- (3,5-Bis(trifluoromethyl)phenyl)magnesium bromide
- Features multiple trifluoromethyl groups, enhancing its reactivity profile.
Uniqueness
- Reactivity: Similar nucleophilic behavior but differs in positional isomerism.
- Structure: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
- Features multiple trifluoromethyl groups, enhancing its reactivity profile.
The uniqueness of (2-(Trifluoromethyl)phenyl)magnesium bromide lies in its specific reactivity profile influenced by the trifluoromethyl group. This group imparts distinct electronic properties that enhance the compound's nucleophilicity and selectivity during reactions, making it particularly effective for forming carbon-carbon bonds compared to other similar compounds .


